N-[1-(thiadiazol-4-yl)ethylidene]hydroxylamine
Description
N-[1-(Thiadiazol-4-yl)ethylidene]hydroxylamine is a heterocyclic compound featuring a thiadiazole core (a five-membered ring containing two nitrogen atoms and one sulfur atom) conjugated with an ethylidene hydroxylamine moiety.
Properties
Molecular Formula |
C4H5N3OS |
|---|---|
Molecular Weight |
143.17 g/mol |
IUPAC Name |
N-[1-(thiadiazol-4-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C4H5N3OS/c1-3(6-8)4-2-9-7-5-4/h2,8H,1H3 |
InChI Key |
LBAQFVBWRUIGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CSN=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(thiadiazol-4-yl)ethylidene]hydroxylamine typically involves the reaction of thiadiazole derivatives with hydroxylamine. One common method includes the condensation of 4-thiadiazolecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature, yielding the desired product after purification.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-[1-(thiadiazol-4-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include nitroso compounds, amines, and various substituted thiadiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including N-[1-(thiadiazol-4-yl)ethylidene]hydroxylamine. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mechanisms of Action : Thiadiazole derivatives often act as multi-target inhibitors affecting key signaling pathways involved in cancer progression. For instance, they can inhibit tyrosine kinases and other enzymes crucial for tumor growth and metastasis .
-
Case Studies :
- A study demonstrated that derivatives containing the thiadiazole moiety exhibited significant cytotoxic effects against human lung carcinoma (A549) and liver carcinoma (HepG2) cell lines. The most potent compounds showed IC50 values in the low micromolar range, indicating their effectiveness in inhibiting cancer cell growth .
- Another investigation reported that specific substitutions on the thiadiazole ring enhanced anticancer activity, with electron-donating groups increasing efficacy against various cancer types .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Efficacy : Thiadiazole derivatives have demonstrated activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity is attributed to their ability to disrupt bacterial cell wall synthesis and function .
-
Research Findings :
- A comparative study revealed that certain thiadiazole derivatives exhibited potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications to the thiadiazole ring could enhance antimicrobial potency .
- Additionally, some derivatives displayed antifungal activity, making them potential candidates for treating infections caused by resistant fungal strains .
Antioxidant Properties
The antioxidant capabilities of this compound contribute to its therapeutic profile:
- Mechanism : The compound's ability to scavenge free radicals helps mitigate oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Thiadiazoles can enhance cellular defense mechanisms against oxidative damage .
- Experimental Evidence :
Summary of Applications
| Application Area | Key Findings |
|---|---|
| Anticancer | Effective against A549 and HepG2 cell lines; mechanism involves multi-target inhibition. |
| Antimicrobial | Broad-spectrum activity against bacterial strains; modifications enhance potency. |
| Antioxidant | Reduces oxidative stress markers; potential for protective therapeutic applications. |
Mechanism of Action
The mechanism of action of N-[1-(thiadiazol-4-yl)ethylidene]hydroxylamine involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities by inducing oxidative stress and cellular damage.
Comparison with Similar Compounds
Structural Analogues
Thiadiazole Derivatives
- 2-[[1-[5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazono]-2,3-dihydro-1,3,4-thiadiazole derivatives (13a–13d): These compounds share a thiadiazole backbone but incorporate a pyrazole ring substituted with a nitrobenzene group. The nitro group introduces strong electron-withdrawing effects, enhancing stability and altering reactivity compared to the parent compound . Molecular Formula: C₁₅H₁₃N₅O₂S (example for 13a). Synthesis: Reacting methyl carbodithioate with hydrazonoyl chlorides in ethanol/triethylamine yields crystalline products .
Pyrazole-Based Analogues
- N-[1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine :
Replacing the thiadiazole ring with a pyrazole (two adjacent nitrogen atoms) reduces sulfur content but maintains planar geometry.
Sulfonylphenyl-Substituted Derivatives
- (NZ)-N-[1-[4-(4-Nitrophenyl)sulfonylphenyl]ethylidene]hydroxylamine :
Incorporates a sulfonylphenyl group, increasing molecular weight and introducing steric hindrance.
Physicochemical Properties
Key Observations :
- Thiadiazole derivatives exhibit higher molecular weights and stability due to aromaticity and electron-withdrawing substituents.
- Pyrazole-based analogues show lower solubility, likely due to reduced polarity.
- Sulfonylphenyl derivatives leverage sulfonyl groups for improved hydrophilicity, making them suitable for aqueous-phase reactions .
Biological Activity
N-[1-(thiadiazol-4-yl)ethylidene]hydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₅H₈N₄OS
Molecular Weight: 172.21 g/mol
The compound features a thiadiazole ring and a hydroxylamine moiety, which are critical for its biological interactions. The structural configuration allows it to engage with various molecular targets, potentially leading to significant biological effects.
The mechanism of action of this compound involves:
- Enzyme Interaction: The thiadiazole ring facilitates binding to enzymes, potentially inhibiting their activity.
- Disruption of Cellular Processes: By interfering with protein functions, the compound may disrupt essential cellular processes, leading to antimicrobial or anticancer effects.
Antimicrobial Properties
Research indicates that compounds containing a thiadiazole ring exhibit notable antimicrobial activity. For instance:
- Broad-Spectrum Activity: Studies have shown that derivatives of 1,3,4-thiadiazole can effectively combat various pathogens by disrupting bacterial cell walls or interfering with metabolic pathways .
- Minimum Inhibitory Concentrations (MIC): Various derivatives have demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
This compound has also been explored for its anticancer properties:
- Cell Line Studies: Structure–activity relationship (SAR) studies reveal that certain substitutions on the thiadiazole ring enhance anticancer activity against cell lines like MCF-7 (breast cancer) and others .
- Mechanisms of Action: The compound may induce apoptosis in cancer cells through various pathways, including modulation of signaling proteins involved in cell cycle regulation .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
Case Studies and Research Findings
Several studies have investigated the biological activity of thiadiazole derivatives:
- Antimicrobial Study: A study published in 2023 evaluated various thiadiazole derivatives for their antibacterial properties against multiple strains. Results showed significant activity with MIC values indicating strong potential for therapeutic applications .
- Anticancer Evaluation: Research highlighted the effectiveness of thiadiazole derivatives in inducing apoptosis in cancer cell lines. The study concluded that specific structural modifications could enhance efficacy against resistant cancer types .
- Comparative Analysis: this compound was compared with other heterocyclic compounds, revealing unique reactivity patterns that contribute to its biological activities .
Q & A
Q. What are the recommended synthetic routes for preparing N-[1-(thiadiazol-4-yl)ethylidene]hydroxylamine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via condensation reactions between thiadiazole-containing precursors and hydroxylamine derivatives. For example, hydrazonoyl halides (e.g., hydrazonoyl chlorides) react with thiadiazole intermediates in polar solvents like ethanol or DMF, catalyzed by triethylamine. Stirring at room temperature for 6–12 hours typically yields thiadiazoline derivatives, with purification via crystallization from dimethylformamide (DMF) . Optimization of stoichiometry (1:1 molar ratio) and solvent choice (e.g., absolute ethanol vs. DMF) significantly impacts yield, as competing side reactions (e.g., hydrolysis) may occur under acidic or aqueous conditions .
Q. How is the crystal structure of this compound determined, and what software is preferred for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 90 K) reduces thermal motion artifacts. The SHELX suite (SHELXL for refinement, SHELXS for solution) is widely used due to its robustness in handling high-resolution data and twinned crystals. Key steps include:
- Data Integration : Use programs like XDS or SAINT.
- Structure Solution : Direct methods (SHELXS) or intrinsic phasing (SHELXC/D/E).
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
Example: A mercury(II) complex with a thiadiazole ligand was resolved using SHELXL, revealing a distorted tetrahedral geometry and S/N coordination .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry and substituent effects. For example, the thiadiazole ring protons resonate at δ 7.5–8.5 ppm, while hydroxylamine protons appear as broad singlets near δ 9–10 ppm .
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–O (950–1050 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Methodological Answer: Contradictions often arise from assay-specific variables. To address this:
- Dose-Response Studies : Test across a concentration gradient (e.g., 1–100 µM) to differentiate bacteriostatic vs. cytotoxic thresholds .
- Target Validation : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to bacterial DNA gyrase vs. human topoisomerases. Compounds with >5-fold selectivity for bacterial targets are prioritized .
- Metabolic Stability : Evaluate hepatic microsomal stability to rule out false positives from metabolite interference .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways:
- Frontier Molecular Orbitals (FMOs) : The LUMO of the thiadiazole ring localizes at the C-2 position, indicating susceptibility to nucleophilic attack .
- Transition State Analysis : Identify energy barriers for SN2 mechanisms using Gaussian or ORCA software. For example, substitution at the ethylidene group has a ΔG‡ of ~25 kcal/mol, favoring ethanol as a solvent .
Q. How are reaction mechanisms validated when synthesizing thiadiazole derivatives?
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N-hydroxylamine to track nitrogen incorporation via ¹H-¹⁵N HMBC NMR .
- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to distinguish between stepwise (e.g., imine formation followed by cyclization) vs. concerted pathways .
Q. What strategies mitigate crystallographic disorder in thiadiazole-containing complexes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
